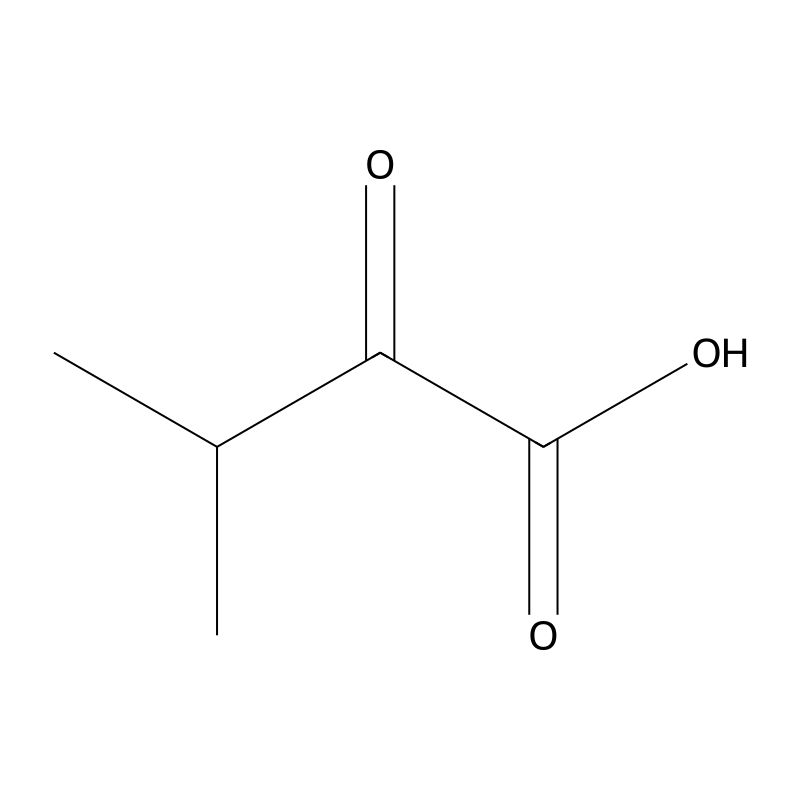

3-Methyl-2-oxobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid (KIV), is the keto analog of the essential amino acid L-valine. As one of the three primary branched-chain keto acids (BCKAs), it is a critical intermediate in amino acid metabolism across numerous biological systems, from microbes to humans. Its procurement is often driven by its specific roles as a high-purity precursor in the enzymatic synthesis of L-valine and its derivatives, as a defined component in specialized cell culture media for biopharmaceutical production, and as a tool for investigating valine-specific metabolic pathways.

References

- [1] Velíšek, J., & Cejpek, K. (2006). Biosynthesis of food constituents: Amino acids: 2. The alanine-valine-leucine, serine-cysteine-glycine, and aromatic and heterocyclic amino acids groups–a review. Czech Journal of Food Sciences, 24(2), 45-58.

- [15] PubChem Compound Summary for CID 49, 3-Methyl-2-oxobutanoic acid. National Center for Biotechnology Information (2024).

- [22] ChEBI entry for 3-methyl-2-oxobutanoic acid (CHEBI:16530). European Bioinformatics Institute.

- [23] Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & metabolism, 15(1), 33.

- [7] Maas, W. K., & VOGEL, H. J. (1953). α-Ketoisovaleric acid, a precursor of pantothenic acid in Escherichia coli. Journal of bacteriology, 65(4), 388.

- [20] Wang, X., & Quinn, P. J. (2018). Production of L-valine from metabolically engineered Corynebacterium glutamicum. Applied microbiology and biotechnology, 102(10), 4333-4343.

- [26] Holeček, M. (2020). Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. Nutrients, 12(10), 3019.

Substituting 3-Methyl-2-oxobutanoic acid with other branched-chain keto acids (BCKAs) like α-ketoisocaproate (KIC) or its precursor L-valine is unsuitable for precise applications due to their distinct metabolic fates and downstream signaling effects. For example, these BCKAs elicit quantitatively different responses in insulin secretion and adipocyte differentiation. Furthermore, the free acid form (CAS 759-05-7) possesses significantly different physicochemical properties compared to its sodium salt (CAS 3715-29-5); the free acid is a liquid at room temperature requiring careful handling, while the sodium salt is a stable, water-soluble crystalline powder, making the choice of form critical for formulation, processability, and pH control in aqueous systems.

References

- [13] Schauder, P., Schroder, K., Herbertz, L., Langer, K., & Langenbeck, U. (1984). Oral administration of alpha-ketoisovaleric acid or valine in humans: blood kinetics and biochemical effects. The Journal of laboratory and clinical medicine, 103(4), 597-605.

- [27] Dejong, C. H., Deutz, N. E., & Soeters, P. B. (2021). Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig. American Journal of Physiology-Endocrinology and Metabolism, 320(3), E567-E578.

- [3] Panten, U., Scheit, S., & Rustenbeck, I. (2013). Regulation of insulin secretion in mouse islets: metabolic amplification by alpha-ketoisocaproate coincides with rapid and sustained increase in acetyl-CoA content. Archives of toxicology, 87(10), 1835-1845.

- [24] Green, C. R., Wallace, M., Divakaruni, A. S., Phillips, S. A., Murphy, A. N., Ciaraldi, T. P., & Metallo, C. M. (2016). Branched-chain amino acid catabolism fuels adipocyte differentiation and lipogenesis. Nature chemical biology, 12(1), 15-21.

Processability Advantage: Superior Handling and Dosing as a Solid Sodium Salt vs. Liquid Free Acid

The choice between the free acid and its sodium salt is a critical procurement decision based on handling and processability. 3-Methyl-2-oxobutanoic acid (CAS 759-05-7) is a liquid or low-melting solid, which can be challenging for precise weighing and dosing in manufacturing or laboratory workflows. In contrast, its comparator, Sodium 3-methyl-2-oxobutanoate (CAS 3715-29-5), is a stable, crystalline powder with high water solubility (100 mg/mL), simplifying handling, storage, and preparation of aqueous solutions.

| Evidence Dimension | Physical Form & Handling Properties |

| Target Compound Data | Liquid or low-melting solid (Free Acid) |

| Comparator Or Baseline | Stable, crystalline powder (Sodium Salt) |

| Quantified Difference | Qualitative difference in physical state (Liquid vs. Solid) and specified high water solubility for the salt form. |

| Conditions | Standard laboratory and manufacturing conditions. |

For applications requiring precise dosing, formulation of stable aqueous stocks, or GMP-compliant manufacturing, the solid sodium salt offers significant operational advantages over the liquid free acid.

Precursor Suitability: Efficient Enzymatic Precursor for High-Titer L-Valine Production

As a direct precursor, 3-Methyl-2-oxobutanoic acid is essential for high-yield biocatalytic production of L-valine, a commercially important amino acid. In metabolically engineered Corynebacterium glutamicum, a key industrial microorganism, pathways are optimized to efficiently convert this specific keto acid into L-valine. This direct enzymatic amination route avoids the complex multi-step synthesis or extraction processes required for other starting materials, positioning high-purity 3-Methyl-2-oxobutanoic acid as the preferred precursor for streamlined, high-titer fermentation processes.

| Evidence Dimension | Biocatalytic Conversion Efficiency |

| Target Compound Data | Direct, single-step enzymatic amination to L-valine. |

| Comparator Or Baseline | Multi-step chemical synthesis from isobutyraldehyde or extraction from protein hydrolysates. |

| Quantified Difference | Process simplification (single biocatalytic step vs. multiple chemical steps) and suitability for high-titer fermentation (e.g., reported titers up to 84.1 g/L L-valine in engineered strains using this pathway). |

| Conditions | Metabolically engineered Corynebacterium glutamicum fermentation. |

Procuring this specific keto acid enables access to the most efficient and direct biocatalytic routes for producing L-valine and related compounds, a key advantage for manufacturers in the food, feed, and pharmaceutical industries.

Metabolic Specificity: Differentiated Biological Activity Compared to Other Branched-Chain Keto Acids

In metabolic research, 3-Methyl-2-oxobutanoic acid (KIV) cannot be used interchangeably with its leucine-derived analog, α-ketoisocaproate (KIC). In a study on mouse pancreatic islets, 10 mmol/L KIC produced a strong, sustained amplification of insulin secretion, reaching over 250% of the baseline rate. In the same experiment, 10 mmol/L KIV failed to produce a significant amplification effect, demonstrating a clear functional divergence between the two keto acids. This metabolic non-equivalence is critical, as KIV and KIC are catabolized via distinct downstream pathways, making the choice of a specific BCKA essential for reproducible results in metabolic studies.

| Evidence Dimension | Amplification of Insulin Secretion |

| Target Compound Data | No significant amplification at 10 mmol/L. |

| Comparator Or Baseline | α-ketoisocaproate (KIC) at 10 mmol/L caused >250% amplification of insulin secretion. |

| Quantified Difference | Qualitatively and quantitatively distinct biological response. |

| Conditions | Perifused mouse pancreatic islets. |

For researchers studying valine-specific metabolic pathways, diabetes, or maple syrup urine disease, using this specific compound is non-negotiable to isolate the effects of the valine backbone from those of leucine or isoleucine.

Industrial Biocatalysis: High-Yield Production of L-Valine

As the direct precursor to L-valine via transaminase activity, high-purity 3-Methyl-2-oxobutanoic acid is the optimal starting material for industrial fermentation processes using engineered microbes like C. glutamicum to achieve high-titer L-valine production for the feed and pharmaceutical markets.

Formulation Development: Preparation of Stable, pH-Controlled Nutrient Solutions

For applications in cell culture media, clinical nutrition, or biochemical assays requiring precise concentration and pH stability, the sodium salt of 3-Methyl-2-oxobutanoic acid is the indicated choice. Its solid, crystalline form and high water solubility ensure reproducible preparation of stock solutions without the handling and pH challenges associated with the liquid free acid.

Metabolic Research: Probing Valine-Specific Catabolic Pathways

To specifically investigate the metabolic flux and signaling outcomes of valine catabolism without the confounding effects of leucine or isoleucine pathways, 3-Methyl-2-oxobutanoic acid is the correct tool. Its distinct biological inactivity in certain assays, such as insulin secretion amplification where α-ketoisocaproate is highly active, allows for precise dissection of metabolic pathways.

Biopharmaceutical Manufacturing: Defined Media Component for CHO Cells

In the development of chemically defined media for CHO cell cultures, this compound can be used as a specific, nitrogen-free source for the valine backbone. Controlling the levels of individual branched-chain keto acids is an emerging strategy to optimize cell growth, productivity, and the quality attributes of recombinant proteins.

References

- [20] Wang, X., & Quinn, P. J. (2018). Production of L-valine from metabolically engineered Corynebacterium glutamicum. Applied microbiology and biotechnology, 102(10), 4333-4343.

- [25] Hasegawa, S., Suda, M., Uematsu, K., Natsuma, Y., & Ohtsu, I. (2020). L-valine production by Corynebacterium glutamicum with an NADH-dependent L-valine synthetic pathway under oxygen deprivation. Journal of bioscience and bioengineering, 130(3), 246-252.

- [3] Panten, U., Scheit, S., & Rustenbeck, I. (2013). Regulation of insulin secretion in mouse islets: metabolic amplification by alpha-ketoisocaproate coincides with rapid and sustained increase in acetyl-CoA content. Archives of toxicology, 87(10), 1835-1845.

- [19] Jain, P., Kumar, D., & Narayanan, H. (2024). Advancements in CHO metabolomics: techniques, current state and evolving methodologies. Biotechnology and Genetic Engineering Reviews, 1-28.

Physical Description

Pale yellow liquid; fruity aroma

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

UNII

Related CAS

51828-94-5 (calcium salt)

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

Wikipedia

3-methyl-2-oxobutanoate

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig

Gabriella A M Ten Have, Lisa Jansen, Marieke G Schooneman, Marielle P K J Engelen, Nicolaas E P DeutzPMID: 33522397 DOI: 10.1152/ajpendo.00384.2020

Abstract

Branched-chain amino acids (BCAA) and their metabolites the branched-chain keto acids (BCKA) and β-hydroxy β-methylbutyric acid (HMB) are involved in the regulation of key signaling pathways in the anabolic response to a meal. However, their (inter)organ kinetics remain unclear. Therefore, branched-chain amino acids (BCAA) [leucine (Leu), valine (Val), isoleucine (Ile)], BCKA [α-ketoisocaproic acid (KIC), 3-methyl-2-oxovaleric acid (KMV), 2-oxoisovalerate (KIV)], and HMB across organ net fluxes were measured. In multi-catheterized pigs (= 12, ±25 kg), net fluxes across liver, portal drained viscera (PDV), kidney, and hindquarter (HQ, muscle compartment) were measured before and 4 h after bolus feeding of a complete meal (30% daily intake) in conscious state. Arterial and venous plasma were collected and concentrations were measured by LC- or GC-MS/MS. Data are expressed as mean [95% CI] and significance (

< 0.05) from zero by the Wilcoxon Signed Rank Test. In the

state (in nmol/kg body wt/min), the kidney takes up HMB (3.2[1.3,5.0]) . BCKA is taken up by PDV (144[13,216]) but no release by other organs. In the

state, the total net fluxes over 4 h (in µmol/kg body wt/4 h) showed a release of all BCKA by HQ (46.2[34.2,58.2]), KIC by the PDV (12.3[7.0,17.6]), and KIV by the kidney (10.0[2.3,178]). HMB was released by the liver (0.76[0.49,1.0]). All BCKA were taken up by the liver (200[133,268]). Substantial differences are present in (inter)organ metabolism and transport among the BCAA and its metabolites BCKA and HMB. The presented data in a translation animal model are relevant for the future development of optimized clinical nutrition.

Branched-chain amino acids (BCAA) and their metabolites the branched-chain keto acids (BCKA) and β-hydroxy β-methylbutyric acid (HMB) are involved in the regulation of key signaling pathways in the anabolic response to a meal. Substantial differences are present in (inter)organ metabolism and transport among the BCAA and its metabolites BCKA and HMB. The presented data in a translation animal model are relevant for the future development of optimized clinical nutrition.

Mitochondrial Compartmentalization Confers Specificity to the 2-Ketoacid Recursive Pathway: Increasing Isopentanol Production in

Sarah K Hammer, Yanfei Zhang, José L AvalosPMID: 32049515 DOI: 10.1021/acssynbio.9b00420

Abstract

Recursive elongation pathways produce compounds of increasing carbon-chain length with each iterative cycle. Of particular interest are 2-ketoacids derived from recursive elongation, which serve as precursors to a valuable class of advanced biofuels known as branched-chain higher alcohols (BCHAs). Protein engineering has been used to increase the number of iterative elongation cycles completed, yet specific production of longer-chain 2-ketoacids remains difficult to achieve. Here, we show that mitochondrial compartmentalization is an effective strategy to increase specificity of recursive pathways to favor longer-chain products. Using 2-ketoacid elongation as a proof of concept, we show that overexpression of the three elongation enzymes-,

, and

-in mitochondria of an isobutanol production strain results in a 2.3-fold increase in the isopentanol to isobutanol product ratio relative to overexpressing the same elongation enzymes in the cytosol, and a 31-fold increase relative to wild-type enzyme expression. Reducing the loss of intermediates allows us to further boost isopentanol production to 1.24 ± 0.06 g/L of isopentanol. In this strain, isopentanol accounts for 86% of the total BCHAs produced, while achieving the highest isopentanol titer reported for

. Localizing the elongation enzymes in mitochondria enables the development of strains in which isopentanol constitutes as much as 93% of BCHA production. This work establishes mitochondrial compartmentalization as a new approach to favor high titers and product specificities of larger products from recursive pathways.

Attempts to develop an enzyme converting DHIV to KIV

Kenji Oki, Frederick S Lee, Stephen L MayoPMID: 31872250 DOI: 10.1093/protein/gzz042

Abstract

Dihydroxy-acid dehydratase (DHAD) catalyzes the dehydration of R-2,3-dihydroxyisovalerate (DHIV) to 2-ketoisovalerate (KIV) using an Fe-S cluster as a cofactor, which is sensitive to oxidation and expensive to synthesize. In contrast, sugar acid dehydratases catalyze the same chemical reactions using a magnesium ion. Here, we attempted to substitute the high-cost DHAD with a cost-efficient engineered sugar acid dehydratase using computational protein design (CPD). First, we tried without success to modify the binding pocket of a sugar acid dehydratase to accommodate the smaller, more hydrophobic DHIV. Then, we used a chemically activated substrate analog to react with sugar acid dehydratases or other enolase superfamily enzymes. Mandelate racemase from Pseudomonas putida (PpManR) and the putative sugar acid dehydratase from Salmonella typhimurium (StPutD) showed beta-elimination activity towards chlorolactate (CLD). CPD combined with medium-throughput selection improved the PpManR kcat/KM for CLD by four-fold. However, these enzyme variants did not show dehydration activity towards DHIV. Lastly, assuming phosphorylation could also be a good activation mechanism, we found that mevalonate-3-kinase (M3K) from Picrophilus torridus (PtM3K) exhibited adenosine triphosphate (ATP) hydrolysis activity when mixed with DHIV, indicating phosphorylation activity towards DHIV. Engineering PpManR or StPutD to accept 3-phospho-DHIV as a substrate was performed, but no variants with the desired activity were obtained.Engineering D-Lactate Dehydrogenase from Pediococcus acidilactici for Improved Activity on 2-Hydroxy Acids with Bulky C

Hoe-Suk Lee, Jisu Park, Young Je Yoo, Young Joo YeonPMID: 31190286 DOI: 10.1007/s12010-019-03053-7

Abstract

Engineering D-lactic acid dehydrogenases for higher activity on various 2-oxo acids is important for the synthesis of 2-hydroxy acids that can be utilized in a wide range of industrial fields including the production of biopolymers, pharmaceuticals, and cosmetic compounds. Although there are many D-lactate dehydrogenases (D-LDH) available from a diverse range of sources, there is a lack of biocatalysts with high activities for 2-oxo acids with large functional group at C. In this study, the D-LDH from Pediococcus acidilactici was rationally designed and further engineered by controlling the intermolecular interactions between substrates and the surrounding residues via analysis of the active site structure of D-LDH. As a result, Y51L mutant with the catalytic efficiency on phenylpyruvate of 2200 s

mM

and Y51F mutant on 2-oxobutryate and 3-methyl-2-oxobutyrate of 37.2 and 23.2 s

mM

were found, which were 138-, 8.5-, and 26-fold increases than the wild type on the substrates, respectively. Structural analysis revealed that the distance and the nature of the interactions between the side chain of residue 51 and the substrate C

substituent group significantly affected the kinetic parameters. Bioconversion of phenyllactate as a practical example of production of the 2-hydroxy acids was investigated, and the Y51F mutant presented the highest productivity in in vitro conversion of D-PLA.

Urinary Excretion of 2-Oxo Acids Is Greater in Rats with Streptozotocin-Induced Diabetes

Katsumi ShibataPMID: 30175794 DOI: 10.3177/jnsv.64.292

Abstract

2-Oxo acids derived from amino acids, glucose, and fatty acids are key intermediates in energy production. During diabetes, energy production is known to be lower than in healthy individuals. However, it was unknown whether the production of 2-oxo acids is impacted by diabetes. In the present study, I compared the quantities of 2-oxo acids (pyruvic acid, oxaloacetic acid, 2-oxoglutaric acid, 2-oxoadipic acid, 2-oxoisovaleric acid, 2-oxo-3-methylvaleric acid, and 2-oxo-4-methylvaleric acid) excreted in the urine of normoglycemic control rats and rats with streptozotocin-induced diabetes, which reflect the quantities of unused 2-oxo acids in the body. Greater urinary excretion of unused 2-oxo acids thus implies an impairment in energy production. The respective quantities of urinary pyruvic acid + oxaloacetic acid (measured together), 2-oxoglutaric acid, 2-oxoadipic acid, 2-oxoisovaleric acid, 2-oxo-3-methylvaleric acid, and 2-oxo-4-methylvaleric acid in the diabetic rats were 2.0- (p<0.0001), 2.5- (p<0.0001), 1.5- (p=0.008), 7.6- (p<0.0001), 6.1- (p<0.0001), and 2.1-fold (p<0.0001) greater than in the control rats per 1 g food intake. Thus, the biggest differences were observed in 2-oxoisovaleric acid (a catabolite of valine) and 2-oxo-3-methylvaleric acid (a catabolite of isoleucine). These findings indicate that energy production in the body is suppressed under diabetic conditions.Accessing Methyl Groups in Proteins via

Sam Asami, Bernd ReifPMID: 31685894 DOI: 10.1038/s41598-019-52383-3

Abstract

We recently introduced RAP (reduced adjoining protonation) labelling as an easy to implement and cost-effective strategy to yield selectively methyl protonated protein samples. We show here that even though the amount of HO employed in the bacterial growth medium is rather low, the intensities obtained in MAS solid-state NMR

H,

C correlation spectra are comparable to spectra obtained for samples in which α-ketoisovalerate was employed as precursor. In addition to correlations for Leu and Val residues, RAP labelled samples yield also resonances for all methyl containing side chains. The labelling scheme has been employed to quantify order parameters, together with the respective asymmetry parameters. We obtain a very good correlation between the order parameters measured using a GlcRAP (glucose carbon source) and a α-ketoisovalerate labelled sample. The labelling scheme holds the potential to be very useful for the collection of long-range distance restraints among side chain atoms. Experiments are demonstrated using RAP and α-ketoisovalerate labelled samples of the α-spectrin SH3 domain, and are applied to fibrils formed from the Alzheimer's disease Aβ

peptide.

Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids

Project Nshimiyimana, Long Liu, Guocheng DuPMID: 30876377 DOI: 10.1080/21655979.2019.1595990

Abstract

α-keto acids are organic compounds that contain an acid group and a ketone group. L-amino acid deaminases are enzymes that catalyze the oxidative deamination of amino acids for the formation of their corresponding α-keto acids and ammonia. α-keto acids are synthesized industrially via chemical processes that are costly and use harsh chemicals. The use of the directed evolution technique, followed by the screening and selection of desirable variants, to evolve enzymes has proven to be an effective way to engineer enzymes with improved performance. This review presents recent studies in which the directed evolution technique was used to evolve enzymes, with an emphasis on L-amino acid deaminases for the whole-cell biocatalysts production of α-keto acids from their corresponding L-amino acids. We discuss and highlight recent cases where the engineered L-amino acid deaminases resulted in an improved production yield of phenylpyruvic acid, α-ketoisocaproate, α-ketoisovaleric acid, α-ketoglutaric acid, α-keto-γ-methylthiobutyric acid, and pyruvate.Engineered microbial biofuel production and recovery under supercritical carbon dioxide

Jason T Boock, Adam J E Freedman, Geoffrey A Tompsett, Sarah K Muse, Audrey J Allen, Luke A Jackson, Bernardo Castro-Dominguez, Michael T Timko, Kristala L J Prather, Janelle R ThompsonPMID: 30718495 DOI: 10.1038/s41467-019-08486-6

Abstract

Culture contamination, end-product toxicity, and energy efficient product recovery are long-standing bioprocess challenges. To solve these problems, we propose a high-pressure fermentation strategy, coupled with in situ extraction using the abundant and renewable solvent supercritical carbon dioxide (scCO), which is also known for its broad microbial lethality. Towards this goal, we report the domestication and engineering of a scCO

-tolerant strain of Bacillus megaterium, previously isolated from formation waters from the McElmo Dome CO

field, to produce branched alcohols that have potential use as biofuels. After establishing induced-expression under scCO

, isobutanol production from 2-ketoisovalerate is observed with greater than 40% yield with co-produced isopentanol. Finally, we present a process model to compare the energy required for our process to other in situ extraction methods, such as gas stripping, finding scCO

extraction to be potentially competitive, if not superior.

Branched-chain α-ketoacids are preferentially reaminated and activate protein synthesis in the heart

Jacquelyn M Walejko, Bridgette A Christopher, Scott B Crown, Guo-Fang Zhang, Adrian Pickar-Oliver, Takeshi Yoneshiro, Matthew W Foster, Stephani Page, Stephan van Vliet, Olga Ilkayeva, Michael J Muehlbauer, Matthew W Carson, Joseph T Brozinick, Craig D Hammond, Ruth E Gimeno, M Arthur Moseley, Shingo Kajimura, Charles A Gersbach, Christopher B Newgard, Phillip J White, Robert W McGarrahPMID: 33723250 DOI: 10.1038/s41467-021-21962-2

Abstract

Branched-chain amino acids (BCAA) and their cognate α-ketoacids (BCKA) are elevated in an array of cardiometabolic diseases. Here we demonstrate that the major metabolic fate of uniformly-C-labeled α-ketoisovalerate ([U-

C]KIV) in the heart is reamination to valine. Activation of cardiac branched-chain α-ketoacid dehydrogenase (BCKDH) by treatment with the BCKDH kinase inhibitor, BT2, does not impede the strong flux of [U-

C]KIV to valine. Sequestration of BCAA and BCKA away from mitochondrial oxidation is likely due to low levels of expression of the mitochondrial BCAA transporter SLC25A44 in the heart, as its overexpression significantly lowers accumulation of [

C]-labeled valine from [U-

C]KIV. Finally, exposure of perfused hearts to levels of BCKA found in obese rats increases phosphorylation of the translational repressor 4E-BP1 as well as multiple proteins in the MEK-ERK pathway, leading to a doubling of total protein synthesis. These data suggest that elevated BCKA levels found in obesity may contribute to pathologic cardiac hypertrophy via chronic activation of protein synthesis.